Everninic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-methoxy-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(13-2)4-7(10)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZMUVAQHIOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346865 | |
| Record name | Everninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-10-5 | |
| Record name | Everninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Distribution of Everninic Acid in Biological Systems
Isolation and Identification from Lichen Species
Lichens are a significant source of a diverse array of secondary metabolites, including everninic acid. The compound has been isolated and identified from several lichen species, where it often co-occurs with other related phenolic compounds.
Evernia prunastri, commonly known as oakmoss, is a widely distributed lichen species and a primary source of this compound. mdpi.com The thallus of this lichen is rich in depsides, with evernic acid and atranorin (B1665829) being the main metabolites. mdpi.com this compound is a depside, a type of polyphenolic compound formed from two or more hydroxybenzoic acid units.
Various extraction methods have been employed to isolate this compound and other metabolites from E. prunastri. These methods include the use of solvents such as hexane, dichloromethane (B109758), and acetonitrile (B52724). nih.govnih.gov Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in the identification and quantification of this compound in extracts of E. prunastri. mdpi.com In addition to evernic acid and atranorin, (+)-usnic acid has also been identified in the extracts of this lichen.
| Compound | Extraction Solvent | Identification Method | Reference |
| Evernic acid | Dichloromethane, Acetone (B3395972), Methanol | HPLC | mdpi.com |
| Atranorin | Dichloromethane, Acetone, Methanol | HPLC | mdpi.com |
| (+)-Usnic acid | Dichloromethane, Acetone, Methanol | HPLC |
Table 1. Compounds identified in Evernia prunastri extracts.
This compound has been reported for the first time in the lichen Roccella montagnei. researchgate.net This species is widely distributed in subtropical regions and is known to produce a variety of secondary metabolites, including roccellic acid, erythrin, and lecanoric acid. researchgate.netcbaj.in The isolation of this compound from the n-hexane extract of R. montagnei was achieved using silica (B1680970) gel and Sephadex LH-20 column chromatography. researchgate.net The structural identification was confirmed through NMR and HR-ESI-MS data analysis. researchgate.net
The lichen Ramalina capitata is another source from which this compound has been identified. It is considered a cleavage product of depsides. nih.gov High-Performance Liquid Chromatography (HPLC) analysis of acetone extracts of R. capitata has shown the presence of this compound along with other phenolic compounds such as evernic acid and obtusatic acid. nih.gov Further studies using Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) on ether, ethyl acetate (B1210297), and dichloromethane extracts have quantified the presence of this compound. nih.govresearchgate.net
| Extraction Solvent | This compound (%) | Orcinol (B57675) (%) | Orcinol monomethyl ether (%) | 3-methylorsellinic acid (%) | Usnic acid (%) |
| Ether | 24.7 | 25.8 | 11.6 | 10.2 | 4.4 |
| Ethyl Acetate | 33.7 | 16.7 | 7.6 | 7.1 | 8.2 |
| Dichloromethane | 22.2 | 11.9 | 4.8 | 9.0 | 25.8 |
Table 2. Percentage composition of major components in different extracts of Ramalina capitata. nih.govresearchgate.net
While research on the chemical constituents of the genus Bunodophoron is ongoing, the presence of various lichen metabolites suggests the potential for this compound or its derivatives to be present. Further phytochemical investigations are required to confirm the occurrence and concentration of this compound in different species of this genus.
Biosynthesis and Metabolic Pathways in Fungi
Fungi are known to produce a vast array of secondary metabolites through complex biosynthetic pathways. The study of these pathways provides insight into the production of compounds like this compound.
Armillaria mellea, a basidiomycetous fungus, is recognized for its production of a variety of structurally related natural products known as melleolides. researchgate.netnih.gov These compounds are phytotoxic and exhibit antibiotic activity. researchgate.netnih.gov The biosynthesis of melleolides involves orsellinic acid as a key precursor. researchgate.net While this compound itself has not been explicitly reported as a direct product in the provided search results, the metabolic pathways in A. mellea involve compounds structurally related to this compound, suggesting a potential for its biosynthesis or the presence of its precursors. The fungus is known for its ability to perform a unique type of plant symbiosis and has a complex metabolism that includes the synthesis of polysaccharides and other bioactive compounds. ibe.edu.plnih.govfrontiersin.org The evolution of fungal metabolic pathways, often involving gene clusters, allows for the synthesis of a diverse range of small molecules. nih.gov
Chemotaxonomic Significance of this compound
The production of a diverse array of secondary metabolites is a hallmark of lichens, and the specific chemical profile of a lichen thallus serves as a critical tool for its classification. This practice, known as chemotaxonomy, uses the taxon-specific distribution of these chemical substances as fundamental characters in lichen systematics. nih.gov Within this framework, compounds like this compound and other related lichen phenolics function as important chemotaxonomic markers. mdpi.com
The presence or absence of specific depsides, depsidones, and other phenolic compounds helps to delineate species and even genera that may be morphologically similar. nih.govmdpi.com For example, the chemical constitution of lichens within the family Umbilicariaceae is crucial for taxonomic identification, with certain depsides being key taxonomic characters. researchgate.net
This compound's role as a chemotaxonomic marker is often considered in the context of the broader chemical profile of the lichen. It is a precursor or a structural analog to more complex lichen substances. For example, Evernic acid, a more complex depside, is a major component in lichens such as Evernia prunastri and is recognized as an important chemotaxonomic standard. bioaustralis.com The biosynthetic pathways that produce this compound and related compounds are genetically determined and stable within a given species, making their presence a reliable indicator for taxonomic purposes.
The following table summarizes the occurrence of this compound and related chemotaxonomically significant compounds in various lichen species, as documented in scientific literature.
| Lichen Species | Family | Chemotaxonomically Significant Compounds Present |
| Roccella montagnei | Roccelleceae | This compound, Roccellic acid |
| Cladonia multiformis | Cladoniaceae | This compound |
| Anamylopsora pakistanica | Baeomycetaceae | This compound, Thamnolic acid A, β-resorcylic acid |
| Evernia prunastri | Parmeliaceae | Evernic acid, Atranorin, Chloroatranorin, Usnic acid |
| Hypotrachyna cirrhata | Parmeliaceae | Salazinic acid, Norlobaridone, Atranorin, (+)-usnic acid |
| Pleurosticta acetabulum | Parmeliaceae | Salazinic acid, Norstictic acid, Protocetraric acid, Evernic acid, Atranorin |
The consistent and species-specific production of these secondary metabolites underscores their value in resolving taxonomic ambiguities and contributing to a more accurate classification of lichens. The identification of this compound in a lichen sample can, therefore, provide significant clues to its taxonomic placement.
Enzymatic Transformations Involving Everninic Acid
Orsellinate Depside Hydrolase Activity
Orsellinate depside hydrolase (EC 3.1.1.40) is an enzyme primarily found in lichens that catalyzes the hydrolysis of depsides, which are ester compounds formed from two or more phenolic acid units. Everninic acid itself, or depsides containing it, can serve as substrates for this enzyme. The hydrolysis breaks down these complex molecules into their constituent phenolic monomers colab.wsnih.gov.
Studies on orsellinate depside hydrolase have provided some insight into its kinetic behavior when acting on depsides. For instance, when the enzyme from Pseudevernia furfuracea was immobilized, its Michaelis constant (Km) for the substrate (likely referring to a depside related to this compound) was determined to be 7.5 mM colab.ws. This value indicates the substrate concentration at which the reaction rate is half of the maximum velocity. While specific Vmax or kcat values for this compound hydrolysis by this enzyme are not extensively detailed in the readily available literature, the Km value provides a basis for understanding its substrate affinity.
Environmental conditions play a significant role in the activity and stability of orsellinate depside hydrolase. Research indicates that the enzyme exhibits optimal activity at a pH of 6.5 colab.ws. Furthermore, studies on the lichen Evernia prunastri have shown that a pre-existing, partially inactive hydrolase can be activated upon rehydration of the thallus, suggesting that water availability is a critical factor for its functional state nih.gov. The enzyme has also been noted for its thermostability colab.ws.
Table 1: Kinetic and Environmental Parameters for Orsellinate Depside Hydrolase
| Parameter | Value | Enzyme Source/Context | Citation |
| Km | 7.5 mM | Immobilized enzyme from Pseudevernia furfuracea | colab.ws |
| pH Optimum | 6.5 | Pseudevernia furfuracea | colab.ws |
| Thermostability | High | Pseudevernia furfuracea | colab.ws |
| Activation condition | Rehydration | Evernia prunastri (partially inactive enzyme) | nih.gov |
Orsellinate Decarboxylase Substrate Specificity
Orsellinate decarboxylase (EC 4.1.1.58), an enzyme involved in the decarboxylation of phenolic acids, has been identified as acting on this compound. This enzyme catalyzes the removal of a carboxyl group, typically yielding a phenol (B47542) and carbon dioxide.
An orsellinate decarboxylase isolated from the lichen Lasallia ptulata has been shown to decarboxylate this compound (4-methoxy-2-hydroxy-6-methyl benzoic acid) to orcinol (B57675) (5-methylbenzene-1,3-diol) researchgate.net. This specific enzymatic conversion highlights a pathway for the metabolic breakdown of this compound within lichen systems. The enzyme's substrate specificity has been investigated, revealing that it acts not only on orsellinic acid but also on several related compounds, including this compound researchgate.net.
The orsellinate decarboxylase from Lasallia ptulata has been purified to a significant degree, achieving a 400-fold purification with a specific activity of 14.1 units/mg of protein researchgate.net. The enzyme has an estimated molecular weight of approximately 72,000 Da researchgate.net. Kinetic studies for orsellinic acid as a substrate determined a Km of 211 μM and a Ki of 800 μM for the inhibitor β-resorcylic acid researchgate.net. While specific reaction parameters (like optimal temperature or pH) for the decarboxylation of this compound by this enzyme are not detailed, the general characterization of the enzyme provides context for its activity.
Table 2: Substrate Specificity of Orsellinate Decarboxylase from Lasallia ptulata
| Substrate | Decarboxylation Observed | Product (Implied) | Citation |
| Orsellinic acid | Yes | Orcinol | researchgate.netwikipedia.org |
| This compound | Yes | Orcinol | researchgate.net |
| 3-Chloro-orsellinic acid | Yes | - | researchgate.net |
| 5-Chloro-orsellinic acid | Yes | - | researchgate.net |
| Homo-orsellinic acid (2,4-dihydroxy-6-ethyl benzoic acid) | Yes | - | researchgate.net |
| β-Resorcylic acid (2,4-dihydroxy benzoic acid) | - | - | researchgate.net |
Investigation of Other Biotransformations
Beyond hydrolysis and decarboxylation, other biotransformations of this compound have been suggested. For example, during the decarboxylation process, orcinol monomethyl ether has been identified as a potential product derived from this compound researchgate.net. The complex metabolic pathways in lichens and associated microorganisms can lead to a variety of modifications of phenolic compounds, including esterification, methylation, and further ring modifications, although specific enzymes and detailed pathways for these transformations involving this compound are subjects of ongoing research.
Chemical Synthesis and Structural Modification of Everninic Acid
Total Synthesis Approaches to Everninic Acid
While this compound is readily isolated from natural sources, total synthesis provides a means to access the compound and its analogues, offering control over stereochemistry and isotopic labeling. Several synthetic routes have been explored, often involving key intermediates derived from simpler precursors.
One approach detailed in the literature involves the synthesis of the depside "evernin," where this compound or its precursors serve as essential building blocks. For instance, methyl orsellinate, obtained through the condensation of methyl acetoacetate (B1235776) and methyl crotonate followed by aromatization and reduction, can be partially methylated and saponified to yield a precursor to this compound scielo.br. This precursor can then be condensed with methyl 2,4-dihydroxy-3,6-dimethylbenzoate using cyclohexylcarbodiimide to form evernin scielo.br. An alternative pathway involves the regiospecific conversion of methyl dihydroorsellinate into its 4-methyl enol ether, followed by aromatization via a benzene (B151609) selenenyl derivative to produce methyl evernate. Subsequent benzylation and saponification yield a free acid precursor to this compound, which can then be condensed with methyl β-orcin carboxylate scielo.br.
This compound has also been utilized as a starting material in the total synthesis of more complex natural products, such as bikaverin, demonstrating its utility as a synthetic intermediate wikipedia.orgrsc.orgrsc.orgchemicalbook.com.
Table 1: Synthesis Pathways Involving this compound Precursors
| Step | Starting Material/Reagent | Reaction/Conditions | Product | Citation |
| 1 | Methyl acetoacetate, Methyl crotonate | Condensation, aromatization, reduction (Raney-Ni) | Methyl orsellinate | scielo.br |
| 2 | Methyl orsellinate | Partial methylation, saponification | This compound (precursor) | scielo.br |
| 3 | This compound (precursor), Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Condensation (cyclohexylcarbodiimide) | Evernin | scielo.br |
| 4 | Methyl dihydroorsellinate | Regiospecific conversion to enol ether, aromatization (benzene selenenyl derivative) | Methyl evernate | scielo.br |
| 5 | Methyl evernate | Benzylation, saponification | This compound (precursor) | scielo.br |
| 6 | This compound precursor, Methyl β-orcin carboxylate | Condensation (trifluoroacetic anhydride (B1165640) in toluene) | Intermediate (9) | scielo.br |
| 7 | Intermediate (9) | Hydrogenolysis of benzyl (B1604629) ether | Evernin | scielo.br |
Synthetic Strategies for this compound Derivatives and Analogues
Modifications to the this compound structure can be broadly categorized by the functional group targeted: the aromatic ring system, the carboxylic acid functionality, or the ether linkage.
The aromatic ring of this compound, substituted with hydroxyl, methoxy (B1213986), and methyl groups, is amenable to electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, and sulfonation, can introduce new functional groups onto the ring, thereby altering the molecule's electronic properties and reactivity ontosight.aichemotechnique.seresearchgate.net. The existing substituents on this compound would direct the regioselectivity of these substitutions. Modern synthetic strategies also include cross-coupling reactions, which allow for the direct installation of aromatic groups or other functionalities onto aromatic systems, offering versatile routes to novel derivatives.
The carboxylic acid group (-COOH) of this compound is a prime site for derivatization, enabling the synthesis of esters, amides, hydrazides, and other functional groups. These modifications are frequently employed to enhance detectability in analytical techniques like LC-MS/MS or GC-MS, or to create new compounds with potentially altered biological activities rsc.org.
Common derivatization reagents and strategies include:
For Enhanced Detectability (LC-MS/MS): Reagents like 3-nitrophenylhydrazine (B1228671) react with carboxylic acids to form 3-nitrophenylhydrazides, improving ionization efficiency. The use of (S)-Anabasine (ANA) as a derivatization reagent leads to ANA-derivatives, which show significantly increased response and enable enantiomeric separation.
For Enhanced Detectability (GC): Methods employing BSTFA and BF3/methanol convert carboxylic acids into methyl esters, a common practice for gas chromatography analysis rsc.org. Similarly, (trimethylsilyl)diazomethane can be used for methylation, also reacting with hydroxyl groups rsc.org.
General Modification and Coupling: Various amine-reactive reagents and protected diamines can be used to form amides or convert carboxylic acids into amines, facilitating further functionalization or attachment to solid supports. Mild coupling methods in organic solvents often utilize reagents like 2,2'-dipyridyldisulfide in conjunction with triphenylphosphine. For aqueous systems, water-soluble carbodiimides such as EDAC, often with N-hydroxysulfosuccinimide, are employed.
Table 2: Common Carboxylic Acid Derivatization Strategies
| Derivatization Purpose | Reagent(s) | Reaction Type | Resulting Functional Group/Product | Notes/Applications | Citation |
| Enhanced Detectability (LC-MS/MS) | 3-Nitrophenylhydrazine | Formation of 3-nitrophenylhydrazides | 3-Nitrophenylhydrazides | Improves ionization efficiency; useful for polycarboxylic acids. | , |
| Enhanced Detectability (LC-MS/MS) | (S)-Anabasine (ANA) | Amidation | ANA-derivatives | Significantly increases response (20-160x); enables enantiomeric separation. | |
| Enhanced Detectability (GC) | BSTFA, BF3/methanol | Esterification (Methyl esters) | Methyl esters | Common for GC analysis. | rsc.org |
| Enhanced Detectability (GC) | (Trimethylsilyl)diazomethane | Methylation | Methyl esters | Also reacts with hydroxyl groups. | rsc.org |
| General Modification/Coupling | Various amine-reactive reagents, half-protected diamines (e.g., t-BOC-propylenediamine) | Amidation, formation of amines | Esters, amides, amines | Versatile for further functionalization or solid-phase attachment. | |
| General Modification/Coupling | 2,2'-Dipyridyldisulfide + Triphenylphosphine | Amide formation | Amides | Mild conditions, useful in organic solvents. | |
| General Modification/Coupling | Water-soluble carbodiimides (e.g., EDAC) + N-hydroxysulfosuccinimide | Amide formation | Amides | For water-soluble biopolymers in aqueous solution. |
This compound features a methoxy group (-OCH3) attached to its aromatic ring. Modifications to this ether linkage typically involve ether cleavage, commonly referred to as demethylation. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are generally employed for the cleavage of aryl alkyl ethers, converting them into the corresponding phenol (B47542) and an alkyl halide. This process would transform the methoxy group of this compound into a hydroxyl group, yielding a derivative of orsellinic acid. General methods for ether synthesis, such as the Williamson ether synthesis, are also well-established but are not directly applicable to modification of the existing ether linkage in this compound.
Controlled Decomposition Studies and Product Formation
Specific studies detailing the controlled decomposition of this compound to identify breakdown products were not prominently found in the reviewed literature. However, its relative stability is suggested by its isolation and handling during various extraction and purification processes, where it is often described as being washed out rather than undergoing significant degradation under mild conditions. Further investigation into decomposition pathways would likely involve subjecting the compound to more rigorous conditions, such as strong acids, bases, or oxidizing agents, to elucidate its stability profile and potential degradation products.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymes with the versatility of chemical transformations. This approach offers greener and often more precise routes to complex molecules. While specific chemoenzymatic syntheses of this compound itself are not extensively documented, related methodologies highlight its applicability. For instance, lipase-mediated hydrolytic kinetic resolution has been successfully employed for the enantioselective synthesis of the related compound, (-)-evoninic acid nih.gov. Furthermore, enzyme-catalyzed protocols have been used to modify other lichen-derived compounds, demonstrating the potential for enzymatic transformations in this chemical space. The principles of chemoenzymatic synthesis, involving steps like enzymatic hydrolysis, esterification, or other biotransformations followed by chemical steps, can be applied to the synthesis of this compound derivatives, offering precise control over stereochemistry and functional group transformations.
Biological Activities of Everninic Acid and Its Derivatives: Mechanistic Research
Investigations into Antimicrobial Mechanisms
Everninic acid has demonstrated notable activity against various microorganisms, with studies investigating its potency and potential mechanisms of action.
This compound has shown antibacterial activity against several bacterial species. Studies have reported Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the compound that inhibits visible bacterial growth.
| Bacterial Species | MIC Value (mg/mL) | Source |
| Bacillus mycoides | 0.25 | nih.gov |
| Bacillus subtilis | 0.25 | nih.gov |
| Klebsiella pneumoniae | 0.25 | nih.gov |
| Escherichia coli | 0.5 | nih.gov |
| Staphylococcus aureus | 64.0 | mdpi.com |
While the specific mechanism of action for this compound's antibacterial effects is still under investigation, its structural similarity to folic acid synthesis inhibitors has been noted nih.gov. Further research is needed to fully elucidate its precise mode of action against different bacterial strains.
The antifungal properties of this compound have also been evaluated against various fungal pathogens.
| Fungal Species | MIC Value (mg/mL) | MIC50 Value (µg/mL) | Source |
| Candida albicans | 0.25 | - | nih.gov |
| Candida albicans | - | 87 | researchgate.net |
| Candida albicans | 0.02 | - | mdpi.com |
| Aspergillus flavus | 1 | - | nih.gov |
| Aspergillus fumigatus | 1 | - | nih.gov |
| Penicillium purpurescens | 1 | - | nih.gov |
| Penicillium verrucosum | 1 | - | nih.gov |
It is important to note the variability in reported MIC values for Candida albicans across different studies nih.govmdpi.comresearchgate.net. The mechanism of antifungal action for this compound is not fully detailed in the provided literature, but research into antifungal compounds often explores pathways such as ergosterol (B1671047) biosynthesis inhibition or cell wall integrity disruption frontiersin.orgamazonaws.comnih.gov.
Antioxidant System Modulation
This compound's role in modulating the body's antioxidant defense system is an area of active research, focusing on its ability to neutralize free radicals and interact with key antioxidant enzymes.
Studies have indicated that this compound possesses antioxidant properties, which are often evaluated through in vitro chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay waset.orgnih.govmdpi.com. These assays measure the ability of a compound to donate an electron to stabilize free radicals. While specific quantitative data for this compound's scavenging capacity in these assays were not detailed in the provided snippets, its evaluation using such methods confirms its potential in this regard waset.orgmdpi.com. The antioxidant activity of lichen compounds, including depsides like this compound, is generally attributed to their phenolic structures, which can effectively scavenge reactive oxygen species (ROS) nih.govnih.gov.
Research has investigated the direct impact of this compound on the activity of crucial antioxidant enzymes involved in cellular defense against oxidative stress.
| Enzyme | Effect of this compound | Percentage of Inhibition | Source |
| Superoxide (B77818) Dismutase (SOD) | Inhibition | 34.1% ± 1.7 | mdpi.com |
| Glutathione (B108866) Reductase (GR) | Inhibition | 10.3% ± 3.7 | mdpi.com |
| Glutathione Peroxidase (GPx) | Inhibition | 10.0% ± 2.6 | mdpi.com |
These findings suggest that this compound exhibits a slight inhibitory effect on SOD, GR, and GPx activities. Superoxide Dismutase (SOD) catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, while Glutathione Peroxidase (GPx) and Glutathione Reductase (GR) are key components of the glutathione system, which plays a vital role in reducing oxidative stress by detoxifying peroxides and maintaining cellular redox balance peerj.comnih.govxiahepublishing.com. The specific impact on Catalase (CAT) activity for this compound was not detailed in the provided search results, though CAT is another critical enzyme in hydrogen peroxide detoxification peerj.comnih.govxiahepublishing.com.
Enzyme Inhibition Studies
This compound has been identified as an inhibitor of several enzymes, suggesting potential therapeutic applications in conditions involving these enzymes.
| Enzyme | Inhibition Type | Potency Metric | Value | Source |
| Hyaluronidase (B3051955) | Moderate | IC50 | ~0.6 mg/mL | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Inhibition | Not specified | Significant | mdpi.com |
| Cyclin-dependent kinase (CDK-10) | Inhibition | Not specified | Mentioned | researchgate.net |
This compound demonstrates a moderate inhibitory effect on hyaluronidase, an enzyme involved in the degradation of hyaluronic acid, which is a major component of connective tissues mdpi.com. Furthermore, it has shown a significant ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes mdpi.com. Research also points to its potential to inhibit cyclin-dependent kinase (CDK-10), a target in cancer cell proliferation studies researchgate.net. The precise mechanisms and the full spectrum of enzyme targets for this compound are subjects of ongoing scientific inquiry.
Compound List:
Ascorbic acid
Berberine
Butylated hydroxytoluene
Coumaric acid
Cyclin-dependent kinase (CDK-10)
Diffractaic acid
Divaricatic acid
Eugenol
this compound
Fumarprotocetraric acid
Gallic acid
Galbinic acid
Glucosinolates
Glutathione
Glutathione disulfide (GSSG)
Glutathione Peroxidase (GPx)
Glutathione Reductase (GR)
Halogenated phenols
Hyaluronidase
Kaempferol-3-rhamnoside
Lobaric acid
Luteolin
Monodehydroascorbate (MDHA)
Norstictic acid
Penicillium purpurescens
Physodic acid
Propyl gallate
Protocetraric acid
Psoromic acid
Quercetin
Reactive oxygen species (ROS)
Roccella montagnei
Roccella phycopsis
Roccella aspera
Rosmarinic acid
Salazinic acid
Sinapic acid
Solute Carrier (SLC) transporters
S. aureus
Stictic acid
Superoxide Dismutase (SOD)
tert-Butylhydroquinone (TBHQ)
Thymol
Usnic acid
Vulpinic acid
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are crucial in the synthesis of prostaglandins, which play a role in inflammation and pain nih.gov. Selective COX-2 inhibitors are of interest for their anti-inflammatory properties with potentially fewer gastrointestinal side effects than non-selective NSAIDs nih.govwikipedia.org. However, specific studies detailing the direct inhibition of COX-2 by this compound, including quantitative data such as IC50 values, were not found in the reviewed literature.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132) nih.gov. Inhibiting these enzymes is a therapeutic strategy for neurological disorders like Alzheimer's disease mdpi.commdpi.comnih.govnih.gov. While various natural compounds and synthetic molecules have been evaluated for their AChE and BChE inhibitory potential, specific research quantifying the inhibitory activity of this compound against these enzymes was not identified in the provided search results.
Tyrosinase and α-Glucosidase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are used in cosmetics for skin lightening nih.govmdpi.com. Alpha-glucosidase inhibitors are explored for their role in managing diabetes by controlling postprandial hyperglycemia mdpi.comfrontiersin.orgmdpi.comnih.gov. While this compound has been listed among compounds tested for tyrosinase inhibitory activity researchgate.net, specific data on its inhibitory concentration (e.g., IC50) was not provided in the reviewed literature. Similarly, direct evidence of α-glucosidase inhibition by this compound was not found.
Impact on Chitin (B13524) Inhibitory Activity
Chitin is a vital component of fungal cell walls and insect exoskeletons, making chitin synthesis inhibitors potential targets for fungicides and pesticides acs.orgnih.govnih.govmdpi.com. One study evaluating chitin inhibitory activity indicated that, as far as the authors were aware, no information was present in the literature regarding the chitin inhibition activity of this compound acs.org.
Molecular Docking Studies of Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the binding affinity and mode of a ligand to a target protein, aiding in drug discovery openaccessjournals.comnih.govsciforschenonline.org. While molecular docking studies have been conducted for various natural compounds and their derivatives against enzymes like Cyclin Dependent Kinase-10 (CDK-10) scielo.brresearchgate.net, acetylcholinesterase mdpi.commdpi.comnih.govnih.gov, tyrosinase mdpi.comnih.govplos.org, and COX enzymes d-nb.infomdpi.com, specific molecular docking studies detailing the interaction of this compound with these or other relevant enzymes were not explicitly detailed in the provided snippets, with a general mention of its docking in relation to enzymes ijpra.com.
Cytotoxic Research (in vitro studies, non-clinical)
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines in in vitro studies.
Evaluation against Cultured Cell Lines
In vitro studies have evaluated the cytotoxic activity of this compound against several cancer cell lines, often reporting IC50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.
Table 1: Cytotoxic Activity of this compound Against Cultured Cell Lines
| Cell Line | IC50 Value (µg/mL) | Reference |
| HeLa | 25-50 | researchgate.net |
| A549 | Not specified (reduction in proliferation observed) | researchgate.net |
| A-172 | 33.2 | researchgate.net |
| T98G | Not specified | researchgate.net |
| MCF-7 | 33.79 | researchgate.net |
| MDA-MB-453 | 121.40 | researchgate.net |
This compound exhibited strong cytotoxic activity against HeLa cells at concentrations of 25 and 50 µg/mL researchgate.net. It also showed a reduction in A549 cancer cell proliferation across concentrations ranging from 12.5 to 100 µg/mL researchgate.net. Against the glioblastoma multiforme cell lines A-172 and T98G, this compound demonstrated moderate activity, with an IC50 of 33.2 µg/mL reported for A-172 cells researchgate.net. Furthermore, studies on breast cancer cell lines indicated IC50 values of 33.79 µg/mL for MCF-7 and 121.40 µg/mL for MDA-MB-453 researchgate.net. In comparison, roccellic acid, another lichen-derived compound, was found to have stronger anticancer activity than this compound against breast and colon cancer cell lines, with an IC50 of 71.26 µg/mL against DLD-1 cells scielo.br.
Mechanistic Insights from In Silico Studies
In silico studies have been employed to explore the potential mechanisms of action for this compound (EA). Molecular docking techniques have been utilized to evaluate EA's inhibitory effects on key enzymes relevant to various biological processes. Specifically, EA has been investigated for its inhibitory potential against cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase (Tyr) mdpi.comnih.gov. These computational analyses have confirmed EA's inhibitory capacity against COX-2, AChE, and BChE mdpi.comnih.gov. Furthermore, the ability of EA to penetrate the blood-brain barrier (BBB) has been experimentally confirmed using the parallel artificial membrane permeability assay (PMPA), a crucial factor for compounds targeting the central nervous system mdpi.comnih.gov. While other lichen metabolites have been studied for in silico mechanisms related to different activities, EA's direct in silico mechanistic insights are primarily linked to enzyme inhibition for its anti-inflammatory and neuroprotective potentials researchgate.net.
Anti-inflammatory Potential (in vitro)
This compound (EA) exhibits significant in vitro anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators. Studies have shown that EA strongly inhibits the cyclooxygenase-2 (COX-2) enzyme mdpi.com. Additionally, EA has demonstrated dose-dependent inhibitory activity against hyaluronidase. In vitro experiments using E. prunastri extracts, which contain EA, showed hyaluronidase inhibition levels ranging from approximately 86% to 100% at the highest concentrations tested, with EA itself exhibiting comparable potency mdpi.com. Beyond direct enzyme inhibition, EA has also been implicated in modulating inflammatory pathways in neuroinflammatory contexts. It has been observed to reduce MPP+-induced astroglial activation by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, suggesting a role in mitigating neuroinflammation nih.gov. Extracts from E. prunastri, rich in EA, have also shown moderate suppression of protein denaturation in in vitro assays, further supporting their anti-inflammatory properties researchgate.net.
Table 1: In Vitro Hyaluronidase Inhibition by Evernic Acid and Related Extracts
| Sample/Extract | Hyaluronidase Inhibition (%) |
| E. prunastri water extract (3.125 mg/mL) | High activity* |
| E. prunastri extracts (highest concentration) | 86-100% |
| Evernic Acid (highest concentration) | 86-100% |
| β-Escin (6.25 mg/mL) | Weaker effect** |
*Note: "High activity" indicates significant inhibition comparable to or exceeding the standard, though a precise percentage was not detailed for this specific concentration in the source. **Note: β-Escin is a known hyaluronidase inhibitor used as a reference standard.
Neuroprotective Activity Investigations (in vitro)
This compound (EA) has demonstrated promising in vitro neuroprotective activity through multiple mechanisms. Research has shown that EA can protect primary cultured neurons against damage induced by 1-methyl-4-phenylpyridium (MPP+), a neurotoxin commonly used to model Parkinson's disease nih.gov. This protection extends to mitigating MPP+-induced cell death, mitochondrial dysfunction, and oxidative stress nih.gov. Furthermore, EA has been shown to reduce MPP+-induced astroglial activation by inhibiting the NF-κB pathway, indicating an anti-neuroinflammatory effect nih.gov. In vitro investigations have also assessed EA's potential by examining its effects on enzymes critical for neuronal function, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase (Tyr) mdpi.comnih.gov. The confirmed ability of EA to cross the blood-brain barrier is a significant factor supporting its potential as a neuroprotective agent mdpi.comnih.gov. Studies involving cell lines like SH-SY5Y have indicated that EA, present in E. prunastri extracts, exhibits neuroprotective and cytoprotective effects mdpi.com.
Analytical and Spectroscopic Research Methodologies for Everninic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating complex mixtures and quantifying specific compounds like everninic acid. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed, often coupled with mass spectrometry for enhanced identification capabilities.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a primary technique for the separation and quantification of this compound, particularly in lichen extracts. Studies have utilized various HPLC setups, often employing reversed-phase chromatography with gradient elution.
A common approach involves using acetonitrile (B52724) and formic acid as the mobile phase. For instance, in the analysis of Evernia prunastri extracts, this compound has been detected with a retention time (Rt) of approximately 6.99 minutes using a gradient elution of acetonitrile and 0.5% formic acid mdpi.com. In other studies involving Ramalina capitata, this compound has been identified as a predominant compound, with reported retention times varying depending on the specific chromatographic conditions, such as 3.10 ± 0.10 minutes researchgate.net or 18.7 minutes researchgate.net. The quantification of this compound in different lichen extracts has also been reported, with the dichloromethane (B109758) extract of E. prunastri showing a high content of 63.13% mdpi.com, and R. capitata extracts exhibiting abundances such as 24.7% in ether extract, 33.7% in ethyl acetate (B1210297) extract, and 22.2% in dichloromethane extract nih.govresearchgate.net. HPLC, particularly when coupled with UV-Vis or diode-array detection (DAD), allows for sensitive detection and accurate quantification of this compound based on its characteristic absorbance measurlabs.com.
Table 1: HPLC Analysis of this compound in Lichen Extracts
| Compound | Source | Retention Time (min) | Abundance (%) | Mobile Phase (Example) | Reference |
| This compound | Evernia prunastri | 6.99 | - | Acetonitrile / 0.5% Formic Acid | mdpi.com |
| This compound | Ramalina capitata | 3.10 ± 0.10 | 27.2 | - | researchgate.net |
| This compound | Ramalina capitata | 18.7 | - | - | researchgate.net |
| This compound | E. prunastri (DCM) | - | 63.13 | - | mdpi.com |
| This compound | R. capitata (Ether) | - | 24.7 | - | nih.govresearchgate.net |
| This compound | R. capitata (EtOAc) | - | 33.7 | - | nih.govresearchgate.net |
| This compound | R. capitata (DCM) | - | 22.2 | - | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS/FID) for Profile Analysis
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. For this compound, GC-MS has been utilized to analyze its presence and relative abundance in various lichen extracts. Studies on Ramalina capitata have employed GC-MS to determine its chemical composition, identifying this compound in ether, ethyl acetate, and dichloromethane extracts with reported abundances of 24.7%, 33.7%, and 22.2%, respectively researchgate.netresearchgate.net. The identification process typically involves comparing the mass fragmentation patterns of detected compounds with spectral libraries, such as the NIST library turkjps.org. While GC-MS is effective for many organic compounds, it's important to note that compounds with low volatility, like some lichen metabolites, may require derivatization (e.g., silylation) to enhance their volatility for GC analysis researchgate.net.
Table 2: GC-MS Analysis of this compound in Lichen Extracts
| Compound | Source | Abundance (%) | Detector | Reference |
| This compound | R. capitata (Ether) | 24.7 | GC-MS/FID | researchgate.netresearchgate.net |
| This compound | R. capitata (EtOAc) | 33.7 | GC-MS/FID | researchgate.netresearchgate.net |
| This compound | R. capitata (DCM) | 22.2 | GC-MS/FID | researchgate.netresearchgate.net |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Chemical Profiling
LC-HRMS/MS offers high sensitivity, specificity, and resolution, making it ideal for comprehensive chemical profiling and structural characterization of natural products like this compound. This technique allows for the determination of accurate mass measurements and detailed fragmentation patterns, aiding in the unambiguous identification of compounds.
In the analysis of lichen metabolites, LC-HRMS/MS has been used to characterize compounds by comparing their mass spectra and fragmentation patterns with known standards and spectral libraries rsc.orgmdpi.com. For this compound, LC-HRMS/MS has provided precise mass data, with a measured mass of 167.0337 Da, closely matching its calculated mass of 167.0350 Da rsc.org. The fragmentation analysis reveals characteristic fragment ions, such as those at m/z 149.0220, 123.0435, and 105.0330, which are indicative of its molecular structure rsc.org. This capability is crucial for identifying this compound within complex biological matrices and for confirming its structure through detailed analysis of its mass spectral fingerprint.
Table 3: LC-HRMS/MS Data for this compound
| Compound | Molecular Ion (m/z) | Calculated Mass (Da) | Found Mass (Da) | Key Fragment Ions (m/z) | Reference |
| This compound | [M+H]+ | 167.0350 | 167.0337 | 149.0220, 123.0435, 105.0330 | rsc.org |
Spectroscopic Characterization Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, enabling the assignment of specific protons and carbons.
In the structural elucidation of natural products, ¹H and ¹³C NMR spectra are routinely acquired and analyzed rsc.orgresearchgate.netnih.govoxinst.com. The chemical shifts (δ, in parts per million, ppm) of protons and carbons are highly sensitive to their electronic environment, influenced by adjacent functional groups. For instance, carboxylic acid protons typically resonate in the downfield region, often between 9.5–12 ppm libretexts.org. The multiplicity of signals in ¹H NMR (singlet, doublet, triplet, etc.) and the integration of these signals provide information about the number of adjacent protons and the relative number of protons in each environment, respectively. ¹³C NMR spectra reveal the number of unique carbon atoms and their hybridization states. By analyzing these parameters, researchers can piece together the complete molecular structure of compounds like this compound, confirming its identity and purity oxinst.com.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides critical information about the molecular weight and structural features of a compound through its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it typically forms a molecular ion (M+•) and may subsequently fragment into smaller ions and neutral species.
The molecular ion peak in the mass spectrum directly indicates the molecular mass of the compound. For this compound, this is observed around m/z 167 rsc.org. The fragmentation pattern, generated by the breakdown of the molecular ion, offers clues about the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, 17 amu) or the carboxyl group (-COOH, 45 amu), leading to characteristic fragment ions libretexts.orgyoutube.com. The analysis of these fragment ions, often in conjunction with high-resolution mass spectrometry (HRMS) which provides accurate mass measurements, allows for the determination of elemental composition and confirmation of the molecular structure msu.eduanimbiosci.orglcms.cz. Electron ionization (EI) is a common ionization method in GC-MS that often leads to extensive fragmentation, providing rich data for structural identification by comparison with spectral databases uni-saarland.de.
Table 4: Characteristic MS Fragmentation Information for this compound
| Parameter | Value (m/z or amu) | Description | Reference |
| Molecular Ion (M+) | 167.0337 | Found mass of the intact molecule | rsc.org |
| Calculated Mass | 167.0350 | Theoretical mass based on elemental composition | rsc.org |
| Fragment Ion | 149.0220 | Result of a fragmentation event (e.g., loss of H2O or other small neutral) | rsc.org |
| Fragment Ion | 123.0435 | Result of a fragmentation event | rsc.org |
| Fragment Ion | 105.0330 | Result of a fragmentation event | rsc.org |
| Neutral Loss (typical for carboxylic acids) | 17, 45 | Loss of -OH or -COOH groups | libretexts.org |
List of Compounds Mentioned:
this compound
Usnic acid
Orcinol monomethyl ether
3-methylorsellinic acid
Salazinic acid
Norlobaridone
Lecanoric acid
Lichesterinic acid
Protolichesterinic acid
Methyl hematommate
Iso-rhizonic acid
Atranol
Methyl atratate
Orsellinic acid
Evernyl
Methyl everninate
Diffractaic acid
Piperine
Octodecanoic acids
Hexadecanoic acid
Squalene
Methyl palmitate
Methyl linoleate (B1235992)
Palmitic acid
Methyl oleate (B1233923)
Oleic acid
Linoleic acid
Ethyl palmitate
13-octadecenoic acid
Ethyl linoleate
Ascorbic acid
Gallic acid
Methyl gallate
Chlorogenic acid
Ethyl gallate
Ellagic acid
Rutin
Chebulagic acid
(+)-Usnic acid
Divaric acid
Lecanoric acid
Atranorin
Chloroatranol
Everninate ethyl
2,6-Dihydroxy-4-methylbenzoic acid
2-hydroxy-4-methoxy-3,5,6-trimethylbenzoic acid
Sparassol
Atraric acid
Methyl linoleate
Methyl linolenate
Methyl palmitate
Cymene
Bornyl acetate
Glycerol
Formic acid
Acetic acid
Propionic acid
Butyric acid
Lactic acid
Glucose
Xylose
Arabinose
Citric acid
Tartaric acid
Succinic acid
Shikimic acid
Fumaric acid
Levulinic acid
Hydroxymethyl furfural (B47365) (HMF)
Gamma-valerolactone (GVL)
Tricin derivative flavonoid
Loliolide terpenoid
Steroids
α-pyrones
Asterric acid derivatives
Quinones
Methyl stearate (B1226849)
Methyl 3-hydroxy-5-methylhexanoate
Monomethyl azelate
3,3-dihydroxypropyl hexadecanoate (B85987)
2,3-dihydroxypropyl elaidate (B1234055)
1-linoleoyl-sn-glycerol
Quillaic acid
QS-21
S13
β-d-Galp
β-d-Xylp
β-d-GlcpA
α-l-Rhap
α-l-Arap
β-d-Fucp
Ibuprofen
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental tools for elucidating the structural features of organic molecules. Both IR and UV-Vis spectroscopy offer complementary information regarding the functional groups and electronic transitions present in this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" that corresponds to the presence of specific functional groups. For this compound, which possesses a carboxylic acid moiety and aromatic rings, characteristic absorption bands are expected.
Carboxylic Acid Group: The presence of the carboxylic acid group (-COOH) is typically indicated by a broad and strong absorption band in the O-H stretching region, usually observed between 3300 and 2500 cm⁻¹. This broadness is attributed to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as an intense band, typically in the range of 1760-1690 cm⁻¹. A C-O stretching vibration is also expected in the region of 1320-1210 cm⁻¹, and an O-H bending vibration may be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.compg.edu.pl
Aromatic Rings: The aromatic nature of this compound contributes to characteristic absorptions from C-H stretching vibrations of aromatic protons, typically observed just above 3000 cm⁻¹ (e.g., 3028-3087 cm⁻¹). Additionally, C=C stretching vibrations within the aromatic ring usually produce bands in the 1600-1450 cm⁻¹ region. pg.edu.pl
Ester Linkage: While not explicitly detailed for this compound in the provided literature, ester groups can exhibit C-O stretching vibrations in the 1300-1000 cm⁻¹ region.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Due to hydrogen bonding; superimposed on C-H stretches. |
| C=O (Carboxylic Acid) | 1760-1690 (strong) | Characteristic carbonyl stretch. |
| C-O (Carboxylic Acid) | 1320-1210 | |
| O-H (Carboxylic Acid) | 1440-1395, 950-910 | Bending vibrations. |
| C-H (Aromatic) | 3028-3087 | Stretching vibrations of aromatic C-H bonds. |
| C=C (Aromatic Ring) | 1600-1450 | Stretching vibrations within the aromatic system. |
| C-O (Ester Linkage) | 1300-1000 | Stretching vibration of the ester bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. This technique is valuable for both qualitative identification and quantitative analysis.
Chromophores: this compound, with its phenolic and carboxylic acid functionalities, contains chromophores that absorb light in the UV region. researchgate.net
Absorption Ranges: Phenolic compounds and phenolic acids typically exhibit absorption maxima in the UV range. Peaks recorded between 230-260 nm and 300-350 nm are often associated with the presence of phenolic acids and related structures. researchgate.net
Quantitative Analysis: The Beer-Lambert Law (A = εcl), which states that absorbance (A) is directly proportional to the molar absorptivity (ε), concentration (c), and path length (l), is fundamental for quantitative assays using UV-Vis spectroscopy. ijnrd.org
Identification: While UV-Vis spectra can be broad and less specific than IR for definitive identification alone, they serve as a useful complementary tool when compared against reference spectra or used in conjunction with chromatographic separation. ijnrd.orgbioglobax.com
Table 2: Typical UV-Vis Absorption Ranges for Phenolic Acids
| Compound Class | Typical Absorption Maxima (nm) | Notes |
| Phenolic Acids | 230-260, 300-350 | Absorption is related to π → π* transitions within conjugated systems and phenolic hydroxyl groups. |
| General Aromatics | 200-400 | Broad absorption due to π electron systems. |
Reference Standards and Quality Control in Research
In the realm of natural product research, maintaining the integrity and quality of chemical compounds is paramount. Reference standards play a pivotal role in ensuring the accuracy, reproducibility, and reliability of analytical data obtained for compounds like this compound.
Importance of Quality Control: The chemical composition of natural products can vary due to factors such as geographical origin, extraction methods, and storage conditions. Therefore, robust quality control (QC) measures are essential to verify the identity, purity, and consistency of the materials used in research. amazonaws.comnih.gov Analytical techniques, including chromatography (e.g., HPLC, GC-MS) and spectroscopy (IR, UV-Vis, NMR), are employed for this purpose. amazonaws.comnih.govresearchgate.netopenrepository.com
Role of Reference Standards: A reference standard is a highly characterized material with established purity and identity, used as a benchmark for analytical testing. edqm.euoealabs.com For this compound research, a certified reference standard allows for:
Identification: Confirming the identity of an isolated compound by comparing its spectral data (e.g., IR, UV-Vis, NMR) or chromatographic retention times with those of the reference standard. libretexts.org
Purity Assessment: Quantifying the purity of a sample by comparing it to the known purity of the reference standard. oealabs.com
Method Validation: Validating analytical methods (e.g., HPLC methods for quantification) to ensure their accuracy, precision, and specificity. nih.govoealabs.com
Quantification: Establishing calibration curves for quantitative analysis by using known concentrations of the reference standard. ijnrd.org
Characterization and Certification of Reference Standards: Reputable suppliers provide reference standards that have undergone rigorous characterization. This typically includes:
Spectroscopic Analysis: Confirmation of structure using techniques like NMR, IR, and Mass Spectrometry. nist.gov
Chromatographic Purity: Determination of purity using methods such as HPLC or GC, often with detection limits in the parts per million (ppm) range. researchgate.netoealabs.com
Physicochemical Properties: Measurement of properties like melting point. edqm.eu
Traceability and Uncertainty: Certification values are often traceable to international standards (e.g., NIST, ISO) and include an expressed uncertainty at a specified confidence level (e.g., 95%). bioglobax.comoealabs.com
Companies like the European Directorate for the Quality of Medicines & HealthCare (EDQM), OEA Labs, and LGC Standards are recognized providers of chemical reference standards for various applications, including research and pharmaceutical analysis. edqm.euoealabs.comedqm.eulgcstandards.com Utilizing such certified reference standards is crucial for ensuring the scientific rigor and credibility of research involving this compound.
Ecological and Environmental Research on Everninic Acid
Allelopathic Effects in Plant-Lichen Interactions
Lichens produce a diverse array of secondary metabolites, often referred to as lichen substances, which are hypothesized to mediate their ecological interactions. Among these, everninic acid and related compounds are recognized for their potential allelopathic properties, influencing the growth and development of neighboring organisms researchgate.netresearchgate.net.
Impact on Seed Germination and Plant Growth
Lichen-derived phenolic compounds, including this compound, have demonstrated inhibitory effects on the germination of vascular plant seeds and the growth of seedlings researchgate.netresearchgate.net. Studies investigating extracts from lichens, such as Evernia prunastri, which contain this compound, have shown that these substances can significantly impact plant development. A mixture of phenolic substances from E. prunastri, known as "Evemal," was found to inhibit seed germination in various plant species researchgate.net.
Table 1: Allelopathic Effects of "Evemal" (a mixture containing this compound) on Seed Germination
| Plant Species | LD50 (% w/w Evernal)* |
| Cabbage | 0.31 |
| Tomato | 0.37 |
| Pepper | 1.80 |
*Note: "Evemal" is a mixture of phenolic substances from Evernia prunastri, which includes this compound. "Evernal" is likely a typo for "evernic acid" or a related compound present in the mixture. The data indicates the concentration at which 50% of seeds were inhibited from germinating or developing normally researchgate.net.
These findings suggest that this compound, as a component of lichen exudates, can contribute to the allelopathic interactions observed in ecosystems where lichens are present, potentially influencing plant community structure by suppressing the germination and growth of competing plant species researchgate.netresearchgate.net.
Translocation of this compound in Host Plants
Evidence indicates that lichen compounds, including this compound, can be translocated within host plants. Studies have shown that lichens growing on host plants, such as oak trees (Quercus pyrenaica), contain this compound which is translocated via the xylem stream researchgate.netzobodat.at. This acropetal movement allows the compound to reach the leaves of the host plant researchgate.netzobodat.at. While these translocated metabolites can interact with host plant physiology, research suggests that lichen phenolics, including this compound, have not been detected within the mesophyllic cells, implying that direct photosynthetic disruption might not be a primary effect researchgate.netzobodat.at. However, the translocation process itself highlights a biochemical interaction between the lichen and its host.
Potential Photoprotective Functions
Lichens often inhabit environments exposed to high levels of ultraviolet (UV) radiation, leading to the evolution of protective biochemical mechanisms. Lichen secondary metabolites, including this compound, are recognized for their potential photoprotective and antioxidant properties researchgate.netresearchgate.net. These compounds can absorb UV radiation, thereby shielding the lichen thallus from photodamage and oxidative stress researchgate.netresearchgate.netmdpi.comslu.se. This compound has been identified as a compound with antioxidant capacity and the ability to absorb UV-B radiation, suggesting a role in protecting organisms from the harmful effects of solar radiation researchgate.net. This photoprotective function is a crucial adaptation for lichens thriving in exposed habitats researchgate.netslu.se.
Role in Lichen-Herbivore Interactions
Lichen secondary metabolites are widely believed to play a significant role in defending lichens against herbivores researchgate.netnih.gov. Compounds like this compound contribute to the unpalatability or toxicity of lichens, deterring many potential consumers researchgate.netnih.gov. While direct studies specifically detailing this compound's role in deterring specific herbivores are limited in the provided snippets, the general defensive capabilities of lichen compounds against predation and herbivory are well-established researchgate.netnih.gov. This defensive role is critical for the survival and ecological success of lichens, which are often slow-growing and sessile organisms researchgate.net.
Advanced Theoretical and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure or physicochemical properties of molecules and their biological activities conicet.gov.arijsmr.in. This methodology is instrumental in drug discovery and development by enabling the prediction of the biological effects of new compounds based on their structural features conicet.gov.armdpi.com. QSAR models can be built using various statistical and machine learning techniques, such as neural networks, to correlate molecular descriptors with observed activities ijsmr.in. While QSAR is a powerful tool for exploring the potential of natural products like Everninic acid, specific QSAR studies focusing exclusively on this compound were not prominently identified in the reviewed literature. Nevertheless, its chemical structure is amenable to such analyses, which could predict its efficacy against various biological targets or its pharmacokinetic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical computational method widely used to investigate the electronic structure of atoms, molecules, and materials wikipedia.org. It allows for the calculation of fundamental molecular properties, including geometries, energies, electronic distributions, and reaction mechanisms, providing a deep understanding of molecular behavior and reactivity researchgate.netmdpi.com. DFT has found increasing applications in pharmaceutical sciences, aiding in the design of drug formulations and the elucidation of molecular interaction mechanisms mdpi.comnih.gov. Although specific DFT studies focused directly on this compound were not found in this review, this theoretical framework could be employed to thoroughly analyze its electronic configuration, bond strengths, potential reaction pathways, and interactions at a fundamental quantum mechanical level.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site, thereby estimating binding affinity and mode biorxiv.orgsemanticscholar.org. This method is crucial for identifying potential drug candidates and understanding how they interact with biological targets. Molecular dynamics (MD) simulations complement docking studies by assessing the stability and dynamic behavior of ligand-protein complexes over time, offering a more comprehensive view of binding interactions semanticscholar.org.
Research has evaluated this compound using molecular docking against various enzymes. These studies have confirmed its inhibitory effect against Cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase (Tyr) nih.gov. Additionally, molecular docking has been employed to investigate this compound's potential interactions with CDK-10 isomers waset.org, and its role in broader natural product research suggests its potential for interaction with diverse biological targets scribd.com. Furthermore, computational assessments have indicated the capability of this compound to penetrate the blood-brain barrier nih.gov.
Table 1: Molecular Docking Findings for this compound Against Biological Targets
| Target Enzyme | Evaluated/Confirmed Inhibitory Effect | Reference |
| Cyclooxygenase-2 (COX-2) | Inhibitory effect confirmed | nih.gov |
| Acetylcholinesterase (AChE) | Inhibitory effect confirmed | nih.gov |
| Butyrylcholinesterase (BChE) | Inhibitory effect confirmed | nih.gov |
| Tyrosinase (Tyr) | Inhibitory effect confirmed | nih.gov |
| α-glucosidase | Evaluated | nih.gov |
| Cyclin-dependent kinase 10 (CDK-10) isomer | Studied via molecular docking | waset.org |
Ligand-Protein Binding Mechanisms
Molecular docking and simulation studies are pivotal in elucidating the mechanisms by which ligands bind to proteins. They identify specific molecular interactions within the protein's binding pocket, such as hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, which collectively determine the binding affinity and specificity biorxiv.orgnih.gov. For this compound, docking studies have provided evidence for its inhibitory potential against targets like COX-2, AChE, BChE, and Tyr, suggesting that it forms specific interactions that modulate the activity of these enzymes nih.gov. Understanding these precise binding mechanisms is essential for rational drug design and the optimization of this compound's therapeutic potential.
Chemoinformatic and Chemogenomic Approaches
Chemoinformatics is an interdisciplinary field that integrates computer science with chemistry to manage, analyze, and retrieve chemical information, playing a crucial role in drug discovery by exploring chemical space, facilitating virtual screening, and identifying lead compounds scielo.org.mxnih.govfrontiersin.orgresearchgate.net. Chemogenomics, on the other hand, systematically analyzes the biological system's response to chemical compounds, aiming to uncover drug targets or discover molecules that interact with specific targets nih.govnih.gov. While specific chemoinformatic or chemogenomic studies focusing exclusively on this compound were not identified in this review, these methodologies are broadly applied to natural products. They are indispensable for cataloging compounds, identifying potential biological targets, and understanding the broader pharmacological landscape of molecules like this compound within complex biological systems.
Future Research Directions and Translational Perspectives
Deeper Mechanistic Elucidation of Biological Activities in Diverse Biological Systems
While phenolic compounds are generally known for their antioxidant and anti-inflammatory properties, the specific molecular mechanisms of everninic acid are not fully understood. nih.govnih.gov Future investigations should aim for a more profound, mechanistic understanding of its effects.
Key areas for research include:
Target Identification and Validation: Utilizing techniques like inverse molecular docking and affinity-based proteomics to identify the specific cellular proteins and pathways that this compound interacts with. This will move beyond general descriptions of activity to pinpointing direct molecular targets.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of this compound derivatives to understand how specific functional groups on the molecule contribute to its biological activity. nih.gov This knowledge is essential for designing more potent and selective compounds.
Pathway Analysis: Investigating the effect of this compound on key signaling pathways involved in inflammation, cell proliferation, and oxidative stress, such as the NF-κB and Nrf-2 pathways. nih.gov Understanding these interactions is critical to harnessing its therapeutic potential. The anti-inflammatory action of phenolic compounds can involve the inhibition of pro-inflammatory mediators like cyclooxygenase (COX). nih.gov
Application of Advanced Synthetic Biology and Metabolic Engineering for Production
The slow growth of lichens makes large-scale harvesting for compound extraction unsustainable. frontiersin.org Synthetic biology and metabolic engineering offer a promising alternative for the sustainable production of this compound and its analogues. nih.govacs.orgmdpi.com
Future efforts should concentrate on:
Development of Microbial Cell Factories: Engineering common microbial hosts such as Escherichia coli or Saccharomyces cerevisiae to produce this compound. mdpi.com This involves introducing the identified biosynthetic pathway genes into these organisms. The shikimate pathway, which is naturally present in many microbes, serves as a foundational route for producing the aromatic precursors needed for phenolic acid synthesis. acs.orgmdpi.com
Pathway Optimization: Utilizing metabolic engineering strategies to increase the yield of this compound. This includes upregulating the expression of key enzymes, eliminating competing metabolic pathways, and optimizing the supply of necessary precursor molecules. researchgate.netmdpi.com
Use of Advanced Tools: Employing modern tools like CRISPR-Cas9 for precise genome editing and genetically encoded biosensors to monitor and dynamically regulate metabolic flux within the engineered microbes, thereby maximizing production efficiency. mdpi.comresearchgate.net
Integration of Omics Data for Systems-Level Understanding
To fully comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. frontiersin.orgnih.govnih.gov Integrating data from multiple "omics" platforms can provide a comprehensive picture of the molecular and cellular changes induced by the compound. slideshare.netresearchgate.net
This can be achieved through:
Multi-Omics Data Acquisition: Treating various biological systems (e.g., cell cultures, model organisms) with this compound and subsequently analyzing the transcriptome (RNA), proteome (proteins), and metabolome (metabolites).
Bioinformatic Analysis and Network Modeling: Integrating these large datasets using bioinformatics to construct interaction networks. frontiersin.org This can reveal how this compound perturbs cellular pathways and identify key nodes that are critical to its mechanism of action.
Predictive Modeling: Using the integrated data to build predictive models of this compound's bioactivity and potential toxicity. This systems biology approach can accelerate the discovery and validation of novel therapeutic applications. researchgate.net
| Omics Layer | Data Generated | Potential Insights |
| Transcriptomics | Changes in gene expression (mRNA levels) | Identification of genes and pathways regulated by this compound. |
| Proteomics | Changes in protein abundance and post-translational modifications | Understanding the impact on protein function and signaling cascades. |
| Metabolomics | Changes in the levels of small-molecule metabolites | Revealing alterations in cellular metabolism and biochemical pathways. |
Development of Novel Research Tools Based on this compound Structure
The unique chemical structure of this compound can be leveraged to create novel tools for biomedical research and drug discovery. mantellassociates.comresearchgate.netfrontiersin.org
Promising avenues include:
Chemical Probes: Modifying the this compound structure to create fluorescent probes. nih.govmdpi.com These probes can be used to visualize the compound's uptake and distribution within living cells, helping to identify its subcellular localization and molecular targets. nih.gov Natural products are excellent starting points for developing such probes due to their inherent ability to interact with biological macromolecules. acs.orgnih.gov
Privileged Scaffolds: Using the core structure of this compound as a "privileged scaffold" for the synthesis of compound libraries. nih.govcreative-diagnostics.com Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets, making them valuable starting points for developing new drugs with novel activities. nih.gov By systematically modifying the this compound core, vast libraries of new molecules can be generated and screened for therapeutic potential. creative-diagnostics.com
Q & A
Q. What are the key structural characteristics of everninic acid, and how do they influence its bioactivity?
this compound (C₁₀H₁₂O₅) is a phenolic derivative with a methyl ester group at position C-4 and hydroxyl groups at C-2 and C-4. Its planar structure facilitates interactions with bacterial cell membranes and enzymes, contributing to its antimicrobial properties . Structural analogs, such as ethyl everninate, demonstrate that esterification at the carboxyl group modulates solubility and bioactivity. For identification, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical .
Q. What methodologies are effective for isolating this compound from natural sources?
Isolation typically involves ethanolic extraction followed by chromatographic purification. For example, Usnea diffracta extracts are fractionated via silica gel column chromatography (hexane:ethyl acetate gradient) and preparative reverse-phase HPLC (C18 column, methanol:water mobile phase). Purity is confirmed by thin-layer chromatography (TLC) and spectroscopic analysis .
Q. How can researchers assess the antibacterial activity of this compound?
The paper diffusion method is widely used:
- Prepare bacterial suspensions (e.g., Staphylococcus aureus) at 0.5 McFarland standard.
- Impregnate filter paper disks with this compound (e.g., 128 μg/mL).
- Measure inhibition zones after 24-hour incubation. For methicillin-resistant S. aureus (MRSA), molecular docking with penicillin-binding protein 2a (PBP2a) predicts binding affinity, with docking scores >40 indicating potential activity .
Table 1 : Antibacterial activity of this compound derivatives (adapted from )
| Compound | Inhibition Zone (mm) | Target Bacterium |
|---|---|---|
| This compound | 6.6 | S. aureus |
| Compound 5 | 6.4 | S. aureus |
| Compound 11 | N/A (high docking score) | MRSA |
Advanced Research Questions
Q. How to design experiments to evaluate structure-activity relationships (SAR) of this compound analogs?
- Variable selection : Modify substituents (e.g., ester groups, hydroxyl positions) and test bioactivity.
- Controls : Include wild-type S. aureus and MRSA strains.
- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with inhibition zones or docking scores.
- Validation : Cross-validate results with in vitro enzyme inhibition assays (e.g., PBP2a activity) .
Q. How to resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Discrepancies may arise due to poor bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic studies : Measure plasma concentration-time profiles using LC-MS.
- Formulation optimization : Encapsulate this compound in liposomes to enhance stability.
- Alternative models : Use Galleria mellonella larvae for cost-effective in vivo validation .
Q. What advanced spectroscopic techniques are recommended for characterizing this compound derivatives?
- 2D NMR (COSY, HSQC) : Resolve complex proton-carbon correlations in polyhydroxy analogs.
- X-ray crystallography : Confirm absolute configuration for chiral centers.
- LC-MS/MS : Quantify trace metabolites in biological matrices .
Q. How to validate molecular docking predictions for this compound’s anti-MRSA activity?
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS).
- In vitro assays : Measure PBP2a inhibition via fluorescence-based enzymatic assays.
- Negative controls : Use non-binding analogs to confirm specificity .
Q. What experimental designs are suitable for studying synergistic effects of this compound with antibiotics?
- Checkerboard assay : Combine this compound with β-lactams at sub-inhibitory concentrations.
- Fractional Inhibitory Concentration Index (FICI) : Calculate synergy (FICI ≤0.5), indifference (0.5< FICI ≤4), or antagonism (FICI >4).
- Mechanistic studies : Use transcriptomics to identify upregulated pathways .
Methodological and Ethical Considerations
Q. How to ensure reproducibility in this compound isolation protocols?
- Detailed documentation : Specify solvent ratios, column dimensions, and flow rates.
- Batch-to-batch validation : Compare NMR spectra across multiple isolations.
- Open protocols : Share raw chromatograms and spectral data in supplementary materials .
Q. What ethical guidelines apply to studies involving this compound’s antimicrobial activity?
- Institutional approval : Obtain ethics committee clearance for animal models.
- Data transparency : Report negative results (e.g., inactive analogs) to avoid publication bias.
- Citation practices : Acknowledge prior work on Usnea spp. metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
